molecular formula C34H29FN6O B12431042 (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B12431042
M. Wt: 556.6 g/mol
InChI Key: VXISUKCRLUXXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that features a combination of pyrazolo[3,4-d]pyrimidine, piperazine, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study specific biological pathways or as a ligand in receptor binding studies.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
  • (4-(6-Benzyl-1-(4-bromophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
  • (4-(6-Benzyl-1-(4-methylphenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Uniqueness

The uniqueness of (4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone lies in its specific combination of functional groups and structural features, which confer distinct biological activity and chemical reactivity. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C34H29FN6O

Molecular Weight

556.6 g/mol

IUPAC Name

[4-[6-benzyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C34H29FN6O/c1-23-31-32(39-18-20-40(21-19-39)34(42)29-13-7-11-25-10-5-6-12-28(25)29)36-30(22-24-8-3-2-4-9-24)37-33(31)41(38-23)27-16-14-26(35)15-17-27/h2-17H,18-22H2,1H3

InChI Key

VXISUKCRLUXXAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=NC(=N2)CC3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.